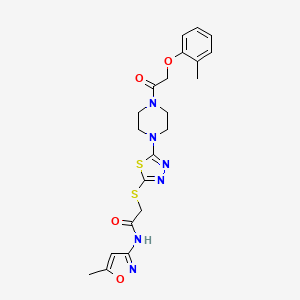

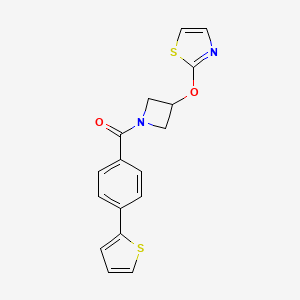

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications. It is a derivative of azetidin-2-one, which is known for its immunostimulating and antimicrobial properties, as well as its antioxidant activity .

Synthesis Analysis

The synthesis of such compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process begins with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final step involves using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the presence of the 1,3,4-oxadiazole/thiadiazole ring and the azetidin-2-one derivatives . The thiazole ring, which contains sulfur and nitrogen at position-1 and -3 respectively, plays a significant role in the drug–target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final step involves the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and spectral characterization of novel compounds, including (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone analogs, have been extensively studied. These compounds are synthesized and characterized using various spectroscopic methods, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation are performed using density functional theory calculations. Such studies provide insights into the equilibrium geometry, bonding features, harmonic vibrational wave numbers, and the effect of electron-withdrawing groups on the molecular structure. Molecular docking studies are carried out to understand the antibacterial activity of these compounds, revealing their potential as antibacterial agents (Shahana & Yardily, 2020).

Antitumor and Antibacterial Activity

Research into thiazolyl and azetidinone derivatives has shown significant antitumor and antibacterial activity. For example, compounds with thiazol and azetidinone moieties have demonstrated inhibitory effects on a range of cancer cell lines, particularly against leukemia, non-small lung cancer, and renal cancer. These findings suggest the potential of these compounds as new drug leads with anticancer properties (Bhole & Bhusari, 2011). Additionally, novel thiazolyl pyrazole and benzoxazole derivatives synthesized from azetidinone have shown promising antibacterial activities, highlighting their potential as novel antimicrobial agents (Landage, Thube, & Karale, 2019).

Antimicrobial and Antifungal Screening

Compounds derived from azetidinone and thiazolidinone have been evaluated for their antimicrobial and antifungal activities against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents capable of combating multidrug-resistant strains, thus addressing a critical need in contemporary medicine (Patel & Patel, 2017).

Orientations Futures

The future directions for the research on this compound could involve further exploration of its biological activities, including its potential as an antimicrobial and antioxidant agent . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-16(19-10-14(11-19)21-17-18-7-9-23-17)13-5-3-12(4-6-13)15-2-1-8-22-15/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWUWKYRFXZPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)

![N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2917347.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)